3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane
Description
Properties
Molecular Formula |
C10H17Br |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
3-(bromomethyl)-3-propylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H17Br/c1-2-3-10(7-11)5-8-4-9(8)6-10/h8-9H,2-7H2,1H3 |
InChI Key |
REMNUCRFUJCGDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC2CC2C1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the (3 + 2) annulation of cyclopropenes with aminocyclopropanes under photoredox catalysis using blue LED irradiation has been reported to yield bicyclo[3.1.0]hexanes . This method provides good yields and high diastereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. These reactions are often catalyzed by palladium or other transition metals to ensure high efficiency and selectivity . The use of photoredox catalysts and blue LED irradiation is also employed to achieve the desired product in high yields .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the (3 + 2) annulation with cyclopropenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Cycloaddition Reactions: Cyclopropenes and aminocyclopropanes are used as reactants, with photoredox catalysts and blue LED irradiation.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Cycloaddition Reactions: Bicyclo[3.1.0]hexane derivatives with different substituents.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Scientific Research Applications
3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities . The bicyclic structure provides rigidity and stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Key Observations :
- Heteroatom Incorporation : Nitrogen-containing analogs (e.g., 3-azabicyclohexanes) exhibit enhanced hydrogen-bonding capacity, critical for receptor interactions in drugs like Saxagliptin .
- Bromine Reactivity : Brominated derivatives serve as versatile intermediates; the bromophenyl analog (CAS 86215-40-9) is used in ligand synthesis for dopamine receptors .
Physicochemical Properties
- Thermal Stability : Bicyclohexanes with electron-withdrawing groups (e.g., bromine) may exhibit lower thermal stability due to strained ring systems .
Biological Activity
3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane is a bicyclic compound characterized by its unique bicyclo[3.1.0]hexane framework, which consists of two fused cyclopropane rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with adenosine receptors, which are important in various physiological processes including inflammation and cancer progression.
- Molecular Formula : CHBr
- Molecular Weight : Approximately 203.13 g/mol
- Structural Features : The compound features a bromomethyl group at the 3-position and a propyl group at the 3-carbon of the bicyclic structure, contributing to its chemical reactivity and potential applications in organic synthesis and medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interactions with specific receptors, particularly adenosine receptors involved in inflammation and cancer pathways.
Binding Affinity Studies
Studies have shown that derivatives of bicyclo[3.1.0]hexane, including this compound, display affinities for adenosine A receptors (AAR). For instance, a notable derivative demonstrated a moderate binding affinity with a Ki value of approximately 0.38 μM, indicating its potential as a selective ligand for therapeutic applications in inflammatory diseases and cancer treatment .
Comparative Analysis of Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| Bicyclo[3.1.0]hexane | Bicyclic | Base structure without substituents |
| 4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-3-one | Bicyclic ketone | Contains a ketone functional group |
| 4-Methylene-1-(1-methylethyl)bicyclo[3.1.0]hexane | Bicyclic alkene | Features a double bond contributing to reactivity |
| 2-Bromobicyclo[3.1.0]hexane | Bicyclic | Bromine at a different position affecting reactivity |
This table illustrates how variations in substituents influence the chemical behavior and biological activity of these compounds.
Study 1: Adenosine Receptor Affinity
In a study published in March 2022, researchers synthesized various bicyclo[3.1.0]hexane-based nucleosides and evaluated their affinities for P1 receptors using radioligand binding assays. The most potent derivative exhibited high selectivity for AAR, reinforcing the potential of this scaffold in targeting inflammatory and cancer cells due to the receptor's overexpression in such conditions .
Study 2: Functional Assays
Further functional assays demonstrated that while some derivatives showed promising receptor affinity, they also displayed minimal off-target activity, highlighting the specificity of compounds based on the bicyclo[3.1.0]hexane scaffold for A receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
